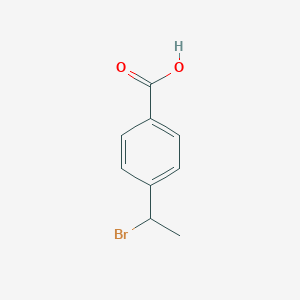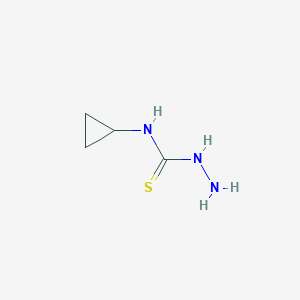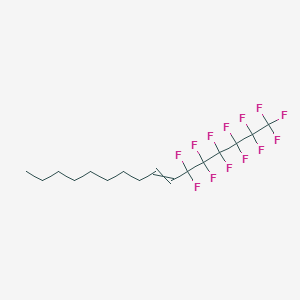
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a hexadecene backbone. This compound is part of a class of chemicals known for their unique properties, including high thermal stability, chemical inertness, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene typically involves the fluorination of hexadecene derivatives. One common method is the direct fluorination of hexadecene using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to prevent over-fluorination and to ensure the selective introduction of fluorine atoms at specific positions on the hexadecene backbone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The process may include steps such as purification and distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Addition Reactions: The double bond in the hexadecene backbone can participate in addition reactions with various reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace fluorine atoms.
Addition: Hydrogenation catalysts (e.g., palladium on carbon) can be used to add hydrogen across the double bond.
Oxidation: Strong oxidizing agents (e.g., potassium permanganate) can be used to oxidize the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated amines or thiols, while addition reactions may produce fully saturated fluorinated hydrocarbons.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into target molecules.
Biology: Studied for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique properties.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in coatings, lubricants, and other applications.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene exerts its effects is primarily related to its fluorine content. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, making it highly inert and resistant to degradation. This property is exploited in various applications where stability and resistance to harsh conditions are required.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl chloride
- 1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexane-1-sulphonyl fluoride
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadecane
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexadec-7-ene is unique due to the presence of a double bond in its structure, which allows for additional chemical modifications and reactions that are not possible with fully saturated fluorinated compounds. This feature enhances its versatility in various applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexadec-7-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F13/c1-2-3-4-5-6-7-8-9-10-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h9-10H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJXRIUXCGTRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379855 |
Source


|
| Record name | 1-(Perfluorohexyl)dec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120464-27-9 |
Source


|
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-7-hexadecene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120464-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Perfluorohexyl)dec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
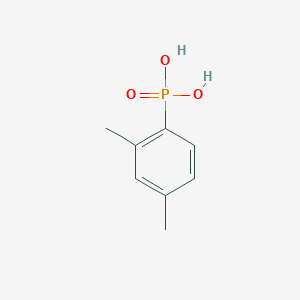
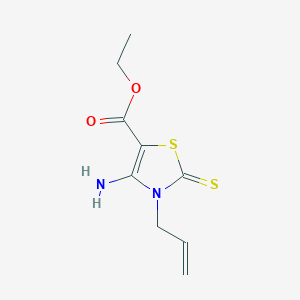
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
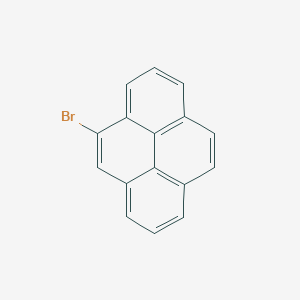
![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)
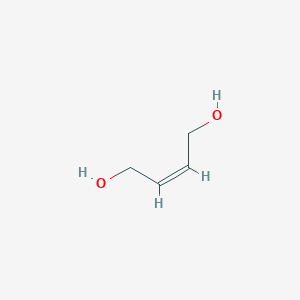


![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
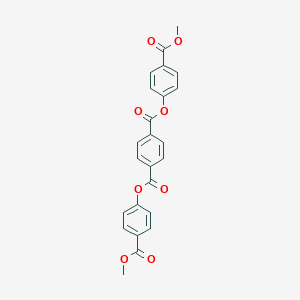
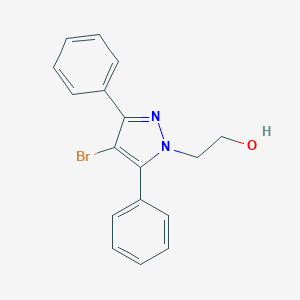
![4-[2,13-dihydroxy-13-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B44953.png)
